molecular formula C16H18N2S B5769064 1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea

1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea

Cat. No.: B5769064
M. Wt: 270.4 g/mol
InChI Key: VGTPMMIGWWESRQ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea is an organic compound belonging to the thiourea class Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea can be synthesized through the reaction of 3-methylphenyl isothiocyanate with 2-phenylethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds as follows:

3-Methylphenyl isothiocyanate+2-PhenylethylamineThis compound\text{3-Methylphenyl isothiocyanate} + \text{2-Phenylethylamine} \rightarrow \text{this compound} 3-Methylphenyl isothiocyanate+2-Phenylethylamine→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The aromatic rings may also participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-phenylethyl)thiourea
  • 1-(3-Methylphenyl)-3-phenylthiourea
  • 1-(3-Methylphenyl)-3-(2-methylphenyl)thiourea

Comparison: 1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea is unique due to the presence of both a 3-methylphenyl and a 2-phenylethyl group. This combination imparts distinct steric and electronic properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-13-6-5-9-15(12-13)18-16(19)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTPMMIGWWESRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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